molecular formula C6H7LiO3S B2555128 lithium4-(methoxycarbonyl)-2,5-dihydrothiophen-3-olate CAS No. 2305627-38-5

lithium4-(methoxycarbonyl)-2,5-dihydrothiophen-3-olate

Cat. No.: B2555128
CAS No.: 2305627-38-5
M. Wt: 166.12
InChI Key: TUNYRUJMEXZOSM-UHFFFAOYSA-M
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Description

Lithium4-(methoxycarbonyl)-2,5-dihydrothiophen-3-olate is an organolithium compound that features a thiophene ring substituted with a methoxycarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium4-(methoxycarbonyl)-2,5-dihydrothiophen-3-olate typically involves the reaction of 4-(methoxycarbonyl)-2,5-dihydrothiophen-3-ol with a lithium reagent. One common method is to use n-butyllithium (n-BuLi) in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere. The reaction proceeds via deprotonation of the thiol group, resulting in the formation of the lithium thiolate salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Lithium4-(methoxycarbonyl)-2,5-dihydrothiophen-3-olate can undergo various chemical reactions, including:

    Oxidation: The thiolate group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The lithium atom can be replaced by other electrophiles, such as alkyl halides, to form new carbon-sulfur bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.

    Substitution: Alkyl halides or acyl chlorides can be used as electrophiles in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Alkyl or acyl thiophenes.

Scientific Research Applications

Lithium4-(methoxycarbonyl)-2,5-dihydrothiophen-3-olate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.

    Biology: Its derivatives may be explored for potential biological activities, including antimicrobial or anticancer properties.

    Medicine: The compound can be a precursor for the synthesis of pharmaceuticals or bioactive molecules.

    Industry: It is used in the production of advanced materials, such as conductive polymers and electronic devices.

Mechanism of Action

The mechanism of action of lithium4-(methoxycarbonyl)-2,5-dihydrothiophen-3-olate involves its reactivity as a nucleophile. The lithium atom enhances the nucleophilicity of the thiolate group, allowing it to readily attack electrophilic centers. This reactivity is crucial in various synthetic transformations, including substitution and addition reactions.

Comparison with Similar Compounds

Similar Compounds

    Lithium thiolate: Similar in structure but lacks the methoxycarbonyl group.

    Lithium alkoxides: Similar reactivity but with oxygen instead of sulfur.

    Lithium aluminum hydride (LiAlH4): A strong reducing agent with similar lithium reactivity.

Uniqueness

Lithium4-(methoxycarbonyl)-2,5-dihydrothiophen-3-olate is unique due to the presence of both a thiolate and a methoxycarbonyl group, which provides a combination of nucleophilic and electrophilic reactivity. This dual functionality makes it a versatile reagent in organic synthesis and materials science.

Properties

IUPAC Name

lithium;4-methoxycarbonyl-2,5-dihydrothiophen-3-olate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O3S.Li/c1-9-6(8)4-2-10-3-5(4)7;/h7H,2-3H2,1H3;/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUNYRUJMEXZOSM-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].COC(=O)C1=C(CSC1)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7LiO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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